N'-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide is a synthetic organic compound characterized by the presence of a difluorophenyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide typically involves a multi-step process:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the difluorophenyl group: This step often involves the use of halogenation reactions to introduce fluorine atoms into the phenyl ring.
Coupling of the two moieties: The final step involves the coupling of the difluorophenyl group with the furan ring through an amide bond formation, typically using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods
In an industrial setting, the production of N’-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide would involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The amide bond can be reduced to form amines or other reduced products.
Substitution: The difluorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the amide bond may produce amines.
Scientific Research Applications
N’-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Chemical Research: It can be used as a building block for the synthesis of more complex molecules, aiding in the study of reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of N’-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N’-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide: can be compared with other compounds containing difluorophenyl or furan moieties, such as:
Uniqueness
The uniqueness of N’-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluorophenyl and furan moieties allows for unique interactions with biological targets and distinct reactivity patterns in chemical reactions.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[3-(furan-3-yl)-3-hydroxypropyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O4/c16-10-1-2-12(11(17)7-10)19-15(22)14(21)18-5-3-13(20)9-4-6-23-8-9/h1-2,4,6-8,13,20H,3,5H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVPUWJWUHOZFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)C(=O)NCCC(C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.